REACTION_CXSMILES
|
[S:1]1[CH:5]=[N:4][N:3]=[C:2]1[NH:6][C:7]([NH:9]C(=O)OCC)=[S:8]>[OH-].[Na+]>[S:1]1[CH:5]=[N:4][N:3]=[C:2]1[NH:6][C:7]([NH2:9])=[S:8] |f:1.2|
|
Name
|
|
Quantity
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10 g
|
Type
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reactant
|
Smiles
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S1C(=NN=C1)NC(=S)NC(OCC)=O
|
Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for ninety minutes
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
DISSOLUTION
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Details
|
dissolved in 20 ml of water
|
Type
|
ADDITION
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Details
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The aqueous solution was acidified by addition of 200 ml of 1N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
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CUSTOM
|
Details
|
recrystallized from N,N-dimethylformamide
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NN=C1)NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |